molecular formula C9H8BrClO2S B2606182 (1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride CAS No. 2003057-02-9

(1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B2606182
CAS No.: 2003057-02-9
M. Wt: 295.58
InChI Key: GYSFDMJYKUFIMQ-DTWKUNHWSA-N
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Description

(1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is a chiral cyclopropane-based building block of significant interest in medicinal chemistry and drug discovery research. This compound features a stereochemically defined cyclopropane ring fused with a 4-bromophenyl group and a highly reactive sulfonyl chloride moiety, making it an invaluable electrophilic intermediate for the synthesis of more complex sulfonamide derivatives. The bromophenyl substituent serves as a handle for further functionalization via modern cross-coupling reactions, while the strained cyclopropane ring contributes unique conformational and steric properties to the resulting molecular architectures. In pharmaceutical research, this chiral synthon is particularly valuable for constructing potential orexin receptor antagonists investigated for sleep disorders . The compound's molecular formula is C9H8BrClO2S with a molecular weight of approximately 295.58 g/mol. The stereospecific (1R,2S) configuration is critical for its biological activity and molecular recognition properties. As a sulfonyl chloride, it readily undergoes nucleophilic substitution with amines to generate sulfonamides, with alcohols to form sulfonate esters, and can be converted to other sulfur-containing functionalities . This reagent is supplied exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound with appropriate safety precautions in controlled laboratory environments.

Properties

IUPAC Name

(1R,2S)-2-(4-bromophenyl)cyclopropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2S/c10-7-3-1-6(2-4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSFDMJYKUFIMQ-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1S(=O)(=O)Cl)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride typically involves the cyclopropanation of a suitable precursor followed by sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Potassium permanganate, osmium tetroxide

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Diols: Formed by oxidation of the cyclopropane ring

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is exploited in biochemical studies to modify and investigate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

2-(2-Bromophenyl)cyclopropane-1-sulfonyl Chloride
  • Structure : Bromine at the 2-position of the phenyl ring vs. 4-position in the target compound.
  • CAS : 2165645-28-1 .
2-(4-Fluorophenyl)cyclopropane Derivatives
  • Example : (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride (CAS 1314324-00-9) .
  • Impact : Fluorine’s electron-withdrawing effect enhances metabolic stability but reduces polarizability compared to bromine. The hydrochloride salt form (vs. sulfonyl chloride) limits its utility to amine-based synthesis .

Functional Group Variations

(1R,2S)-2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride
  • Structure : Replaces sulfonyl chloride with an amine hydrochloride group.
  • CAS : 1228092-84-9 .
  • Molecular Weight : 248.55 g/mol .
  • Applications : Used as a chiral building block in drug synthesis (e.g., endothelin receptor antagonists). The amine group enables coupling reactions, contrasting with the sulfonyl chloride’s role in sulfonylation .
5-(4-Bromophenyl)-4,6-dichloropyrimidine
  • Structure : Pyrimidine core instead of cyclopropane.
  • CAS : 146533-41-7 .
  • Applications : Likely serves as a kinase inhibitor intermediate. The heteroaromatic core offers π-stacking interactions absent in cyclopropane derivatives .

Halogen and Electronic Modifications

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanaminium (R)-Mandelate
  • Structure : Difluorophenyl group enhances electronegativity.
  • CAS : 376608-71-8 .
  • Impact : Increased metabolic stability and altered binding affinity in medicinal chemistry applications compared to bromophenyl derivatives .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Property
Target Compound (4-Bromo) - C₉H₉BrClO₂S ~295.5 (est.) Sulfonyl Chloride High reactivity, chiral
2-(2-Bromophenyl) Isomer 2165645-28-1 C₉H₉BrClO₂S ~295.5 (est.) Sulfonyl Chloride Steric hindrance at 2-position
4-Bromophenyl Cyclopropanamine HCl 1228092-84-9 C₉H₁₁BrClN 248.55 Amine Hydrochloride Chiral amine intermediate
4-Fluorophenyl Cyclopropanamine HCl 1314324-00-9 C₉H₁₁ClFN 187.64 Amine Hydrochloride Enhanced metabolic stability
5-(4-Bromophenyl)pyrimidine 146533-41-7 C₁₀H₆BrCl₂N₂ 306.98 Dichloropyrimidine Heteroaromatic scaffold

Biological Activity

(1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride is a cyclopropane derivative characterized by a sulfonyl chloride functional group and a para-bromophenyl substituent. Its molecular formula is C9H8BrClO2SC_9H_8BrClO_2S, with a molecular weight of approximately 295.58 g/mol. The compound appears as a white crystalline solid and is recognized for its high reactivity due to the sulfonyl chloride group, which acts as a potent electrophile in various chemical reactions.

  • Molecular Formula : C9H8BrClO2SC_9H_8BrClO_2S
  • Molecular Weight : 295.58 g/mol
  • Structure : Contains a cyclopropane ring, a sulfonyl chloride group, and a para-bromophenyl group.

The biological activity of this compound primarily arises from its ability to react with nucleophiles such as amines, alcohols, and thiols. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is exploited in biochemical studies to modify and investigate the activity of enzymes and other proteins .

Research Findings

Research has indicated that derivatives synthesized from this compound exhibit significant biological activities, including:

  • Anticancer Properties : Compounds derived from this cyclopropane have shown activity against various cancer cell lines, suggesting potential applications in cancer therapy.
  • Antibacterial and Antifungal Activities : Some derivatives have been investigated for their antibacterial and antifungal properties, indicating broader therapeutic potential.
  • Biochemical Probes : The compound has been explored as a biochemical probe to study enzyme mechanisms and protein interactions.

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Anticancer Activity Study :
    • Objective : To evaluate the anticancer effects of synthesized derivatives.
    • Methodology : Various derivatives were tested against human cancer cell lines.
    • Findings : Certain derivatives demonstrated significant cytotoxicity, indicating their potential as anticancer agents.
  • Enzyme Interaction Study :
    • Objective : To investigate the interaction of the compound with specific enzymes.
    • Methodology : Kinetic assays were performed to assess the influence on enzyme activity.
    • Findings : The compound showed promising results in modulating enzyme activity, supporting its role as a biochemical probe.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAnticancer ActivityAntibacterial ActivityEnzyme Interaction
This compoundYesYesYes
(1R,2S)-2-(4-Chlorophenyl)cyclopropane-1-sulfonyl chlorideModerateNoYes
(1R,2S)-2-(4-Fluorophenyl)cyclopropane-1-sulfonyl chlorideYesModerateNo

Q & A

Q. What are the established synthetic routes for (1R,2S)-2-(4-Bromophenyl)cyclopropane-1-sulfonyl chloride?

The synthesis typically involves enantioselective cyclopropanation followed by sulfonylation. For example, rhodium-catalyzed desymmetrization of meso-alkenes can generate the cyclopropane core with high stereochemical control . Subsequent sulfonylation using chlorosulfonic acid or sulfur trioxide derivatives introduces the sulfonyl chloride group. Purity optimization often employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from dichloromethane/hexane mixtures .

Q. How is the stereochemical integrity of the cyclopropane ring verified?

X-ray crystallography is the gold standard for confirming absolute configuration, as demonstrated in studies of analogous cyclopropane derivatives (e.g., dihedral angles C6—C1—C2—C3 = −175.8° to 178.6°) . Complementary methods include:

  • NMR spectroscopy : Vicinal coupling constants (3JHH^3J_{HH}) between cyclopropane protons (typically 5–8 Hz) indicate restricted rotation .
  • Chiral HPLC : Using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .

Q. What purification strategies ensure high purity (>98%) for this compound?

  • Recrystallization : Solvent pairs like ethanol/water or dichloromethane/hexane remove impurities .
  • Flash chromatography : Gradient elution (e.g., 0–30% ethyl acetate in hexane) separates sulfonyl chloride derivatives from byproducts .
  • Mass-directed preparative HPLC : For trace impurities, especially in stereoisomeric mixtures .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence reactivity in cross-coupling reactions?

The bromine atom enables Suzuki-Miyaura couplings with boronic acids, but the cyclopropane strain and sulfonyl chloride’s electrophilicity require careful optimization:

  • Catalyst selection : Pd(PPh3_3)4_4 or XPhos Pd G3 in THF/water at 60°C .
  • Protecting groups : Temporary protection of the sulfonyl chloride (e.g., as a thioether) prevents side reactions during coupling .

Q. What mechanistic insights explain its stability under acidic vs. basic conditions?

  • Acidic conditions : The sulfonyl chloride hydrolyzes slowly to the sulfonic acid (t1/2_{1/2} ~24 hrs in 1M HCl), as the cyclopropane ring resists ring-opening .
  • Basic conditions : Rapid hydrolysis occurs (t1/2_{1/2} <1 hr in 1M NaOH) due to nucleophilic attack on the electrophilic sulfur . Computational studies (DFT) suggest transition-state stabilization via partial negative charge delocalization into the cyclopropane ring .

Q. How can conflicting stereochemical data (e.g., NMR vs. X-ray) be resolved?

  • Rogers’ η parameter and Flack x parameter : These refine enantiomorph-polarity in X-ray data, distinguishing near-centrosymmetric artifacts from true chirality .
  • Dynamic NMR experiments : Variable-temperature 1^1H NMR detects conformational exchange broadening, which may misrepresent coupling constants at room temperature .

Q. What strategies mitigate competing reactions when using this compound as a sulfonylation agent?

  • Low-temperature reactions : Conduct acylation at −20°C to minimize hydrolysis .
  • In situ generation : React the sulfonic acid with PCl5_5 immediately before use to avoid storage instability .
  • Additives : Use molecular sieves (3Å) to scavenge water in nucleophilic substitutions .

Methodological Considerations

Q. How to design kinetic studies for sulfonamide formation with amines?

  • Pseudo-first-order conditions : Use excess amine (10–20 eq) and monitor sulfonyl chloride consumption via 19^{19}F NMR (if fluorine-containing analogs are used) .
  • Arrhenius plots : Determine activation energy (Ea_a) by varying temperature (0–50°C) and measuring rate constants .

Q. What computational tools predict regioselectivity in cyclopropane ring-opening reactions?

  • Frontier Molecular Orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites using Gaussian09 at the B3LYP/6-31G(d) level .
  • Molecular Dynamics (MD) simulations : Simulate ring strain release pathways in solvents like DMSO or acetonitrile .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental 1^11H NMR shifts?

  • Solvent effects : PCM (Polarizable Continuum Model) corrections in DFT calculations account for solvent polarity (e.g., CDCl3_3 vs. DMSO-d6_6) .
  • Dynamic effects : Include Boltzmann-weighted conformer populations in NMR shift predictions (e.g., using ACD/Labs or MestReNova) .

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